molecular formula C16H11ClN2O B13825071 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- CAS No. 28567-83-1

2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-

Cat. No.: B13825071
CAS No.: 28567-83-1
M. Wt: 282.72 g/mol
InChI Key: COIBSBJHKOXDAM-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a chlorine atom at the 5th position and phenyl groups at the 4th and 6th positions. It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- typically involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another common method is the aromatic nucleophilic substitution of halogenated pyrimidines with anilines under acidic conditions . Microwave-assisted synthesis has also been explored, which significantly reduces reaction times and improves yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of continuous flow reactors can further enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: Aromatic nucleophilic substitution with anilines.

    Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Substitution: Aniline derivatives under acidic conditions or microwave irradiation.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells. The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.

    2-Anilinopyrimidines: Compounds with aniline groups instead of phenyl groups.

Uniqueness

2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its potential as a kinase inhibitor and its applications in various fields highlight its significance.

Properties

CAS No.

28567-83-1

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

5-chloro-4,6-diphenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C16H11ClN2O/c17-13-14(11-7-3-1-4-8-11)18-16(20)19-15(13)12-9-5-2-6-10-12/h1-10H,(H,18,19,20)

InChI Key

COIBSBJHKOXDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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